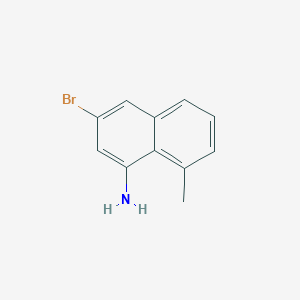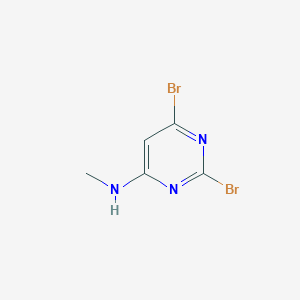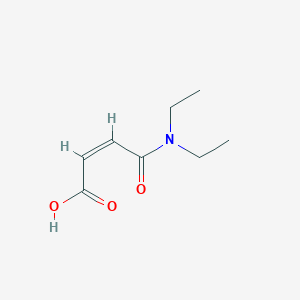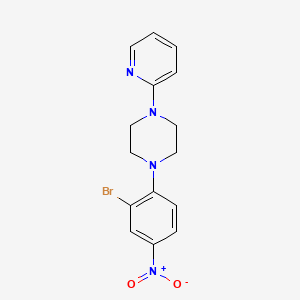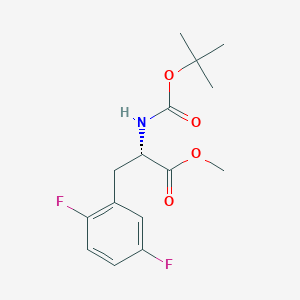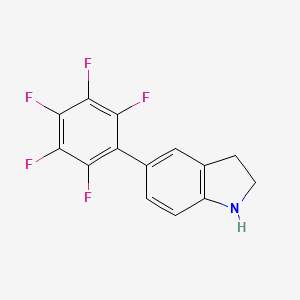![molecular formula C33H22BrN3 B12845650 2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes biphenyl and triazine moieties, making it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine typically involves multiple steps, including the formation of biphenyl intermediates and their subsequent coupling with triazine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst . This method allows for the attachment of various substituents to tailor the chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C33H22BrN3 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)phenyl]-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-16-8-14-28(22-30)27-13-7-15-29(21-27)33-36-31(25-11-5-2-6-12-25)35-32(37-33)26-19-17-24(18-20-26)23-9-3-1-4-10-23/h1-22H |
InChIキー |
SNZKHXDSUMUFCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
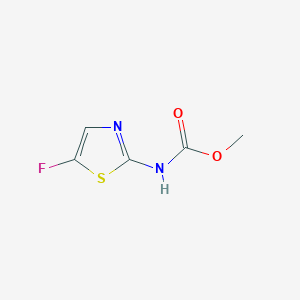
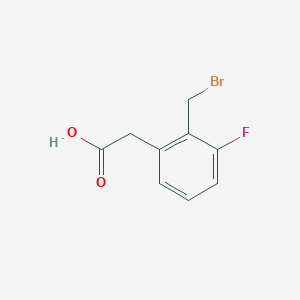
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)


